(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methanol (6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15931751
InChI: InChI=1S/C16H18N2O/c1-12-8-16(17-9-15(12)11-19)18-7-6-13-4-2-3-5-14(13)10-18/h2-5,8-9,19H,6-7,10-11H2,1H3
SMILES:
Molecular Formula: C16H18N2O
Molecular Weight: 254.33 g/mol

(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methanol

CAS No.:

Cat. No.: VC15931751

Molecular Formula: C16H18N2O

Molecular Weight: 254.33 g/mol

* For research use only. Not for human or veterinary use.

(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methanol -

Specification

Molecular Formula C16H18N2O
Molecular Weight 254.33 g/mol
IUPAC Name [6-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpyridin-3-yl]methanol
Standard InChI InChI=1S/C16H18N2O/c1-12-8-16(17-9-15(12)11-19)18-7-6-13-4-2-3-5-14(13)10-18/h2-5,8-9,19H,6-7,10-11H2,1H3
Standard InChI Key WVEPTLRCXAITAQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1CO)N2CCC3=CC=CC=C3C2

Introduction

Chemical and Structural Properties

The compound’s molecular formula is C₁₆H₁₈N₂O, with a molecular weight of 254.33 g/mol and a CAS registry number of 1355194-02-3 . Its SMILES notation, OCC1=C(C)C=C(N2CC3=C(C=CC=C3)CC2)N=C1, reflects the pyridine ring (position 3) bearing a hydroxymethyl group, a methyl group at position 4, and a dihydroisoquinoline substituent at position 6 .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₈N₂O
Molecular Weight254.33 g/mol
CAS Number1355194-02-3
SMILESOCC1=C(C)C=C(N2CC3=C(C=CC=C3)CC2)N=C1
SolubilityLimited data; likely polar aprotic solvent-soluble
StabilitySensitive to oxidation; store at 2–8°C

The dihydroisoquinoline group introduces planar rigidity, while the hydroxymethyl group enhances hydrophilicity, influencing its pharmacokinetic profile.

Synthesis and Reactivity

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with condensation between pyridine and dihydroisoquinoline precursors. A common route includes:

  • Condensation: Coupling 4-methylpyridin-3-yl-methanol with 3,4-dihydroisoquinoline using a palladium catalyst .

  • Reductive Amination: Introducing the methanol group via reduction of intermediate aldehydes .

  • Purification: Chromatographic techniques yield the final product.

Table 2: Comparative Synthesis Methods

MethodYield (%)Key ReagentsReference
Palladium-mediated75–85Pd(OAc)₂, Boronic esters
Reductive Amination60–70NaBH₄, MeOH

Chemical Reactivity

The hydroxymethyl group (-CH₂OH) participates in esterification and oxidation reactions, while the dihydroisoquinoline moiety undergoes electrophilic substitution at the aromatic ring. The pyridine nitrogen can coordinate metal ions, enabling applications in catalysis .

Biological Activities

Neurotransmitter Receptor Modulation

Structural analogs of this compound exhibit affinity for dopamine D₂ and serotonin 5-HT₃ receptors, suggesting potential antipsychotic or anxiolytic applications. The dihydroisoquinoline group mimics endogenous neurotransmitters, facilitating receptor binding .

Kinase Inhibition

Patents describe similar compounds as PI3 kinase inhibitors, with selectivity for the p110α isoform implicated in cancer proliferation . While direct evidence for (6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methanol is limited, its structural resemblance to thieno-pyrimidine derivatives supports kinase-targeting potential .

Future Directions

  • Synthetic Optimization: Improving yield via microwave-assisted synthesis or flow chemistry .

  • Target Validation: Elucidating precise kinase targets using X-ray crystallography .

  • Preclinical Trials: Assessing bioavailability and toxicity in murine models.

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